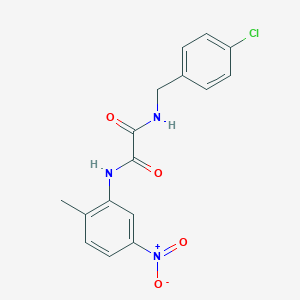

N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

説明

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-10-2-7-13(20(23)24)8-14(10)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFFVJWWIFBZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate - 4-chlorobenzylamine is reacted with oxalyl chloride to form 4-chlorobenzyl oxalyl chloride.

Step 2: Coupling reaction - The intermediate is then reacted with 2-methyl-5-nitroaniline to form N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Substitution: The oxalamide backbone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to an amine group.

Reduction: Formation of substituted benzyl derivatives.

Substitution: Formation of various substituted oxalamide derivatives.

科学的研究の応用

N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

類似化合物との比較

Structural and Functional Comparison with Similar Oxalamide Derivatives

Key Structural Differences and Implications

The target compound’s N1-(4-chlorobenzyl) and N2-(2-methyl-5-nitrophenyl) groups distinguish it from other oxalamides in the evidence. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Toxicological and Metabolic Profiles

Metabolic Pathways

Oxalamides generally undergo hydrolysis of the oxalamide bond and oxidation of aromatic/alkyl groups. highlights:

- S336: Metabolized via hydrolysis, oxidation, and glucuronidation, with a high NOEL (100 mg/kg/day) .

- Related Compounds: Lower NOELs (8–8.36 mg/kg/day) for analogs with alkyl chains or fewer electron-withdrawing groups .

Table 3: Toxicity and Metabolism Insights

Critical Analysis :

- Chlorine’s electronegativity could further slow oxidative metabolism .

生物活性

N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN3O4

- Molecular Weight : 347.75 g/mol

- CAS Number : 899744-38-8

The compound contains a chlorobenzyl group and a nitrophenyl moiety attached to an oxalamide backbone, which contributes to its reactivity and biological activity. The presence of the nitro group is particularly significant as it often correlates with enhanced biological interactions.

The biological activity of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain bacterial enzymes, contributing to its antimicrobial properties.

- Receptor Modulation : It could modulate the activity of various receptors involved in inflammatory responses, suggesting potential anti-inflammatory effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. Notably, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 μg/mL |

| Escherichia coli | 18 | 16 μg/mL |

| Pseudomonas aeruginosa | 20 | 8 μg/mL |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Potential

Research has also pointed towards the anti-inflammatory potential of this compound. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests that N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide may serve as a useful agent in managing inflammatory conditions.

Case Studies

- In Vivo Study on Zebrafish Model : A recent study utilized zebrafish to assess the toxicity and biological response to N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. The findings indicated that the compound did not exhibit significant toxicity at therapeutic doses, with minimal adverse effects observed in organ function and morphology.

- Cell Line Studies : In cancer cell line assays, particularly using HeLa cells, N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide demonstrated cytotoxic effects with an IC50 value of approximately 25 μM. This positions it as a potential candidate for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how can side reactions be minimized?

- Methodology : Multi-step synthesis typically involves coupling chlorobenzylamine derivatives with nitro-substituted phenyl precursors. Key steps include:

- Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactant solubility .

- Controlled reaction temperatures (e.g., 0–25°C) under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .

- Palladium-catalyzed cross-coupling for aromatic substitutions, with yields improved by optimizing catalyst loading (e.g., 5–10 mol%) .

Q. Which spectroscopic techniques are critical for structural characterization of this oxalamide?

- Essential Methods :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, nitro group deshielding effects) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 402–410) and detect impurities .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Approach :

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-tumorigenic cells .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound's pharmacological profile?

- Strategy :

- Substituent Variation : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or CF₃) and alter nitro positioning (para vs. meta) to assess activity shifts .

- Bioisosteric Replacement : Substitute the oxalamide core with urea or thiourea to evaluate metabolic stability .

- Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with binding energy changes in target proteins .

Q. What experimental approaches address selectivity challenges in enzyme inhibition studies?

- Solutions :

- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to identify off-target effects .

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to map interaction networks .

- Crystallography : Resolve co-crystal structures with target enzymes to guide rational design of selective analogs .

Q. How can contradictory data in biological activity reports be resolved?

- Troubleshooting :

- Replicate Studies : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm apoptosis induction via both caspase-3 activation and Annexin V staining .

- Meta-Analysis : Compare datasets across multiple cell lines or animal models to identify context-dependent effects .

Q. What are the key challenges in translating in vitro efficacy to in vivo models?

- Critical Considerations :

- Pharmacokinetics : Optimize solubility (e.g., nanoformulation) and metabolic stability (e.g., CYP450 inhibition assays) .

- Dosing Regimens : Conduct dose-ranging studies in rodents to balance efficacy and toxicity (e.g., MTD determination) .

- Biomarker Validation : Use PET imaging or ELISA to monitor target engagement in vivo .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。